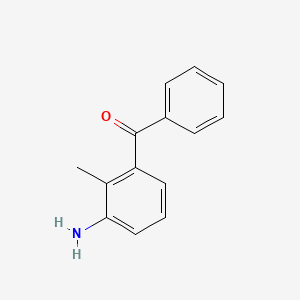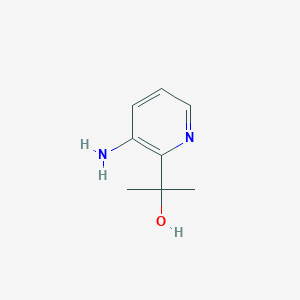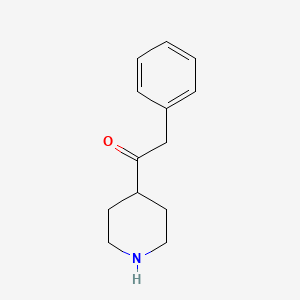
2-Phenyl-1-(piperidin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-(piperidin-4-yl)ethan-1-one is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . . This compound features a phenyl group attached to a piperidine ring via an ethanone linkage, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(piperidin-4-yl)ethan-1-one typically involves the reaction of phenacyl bromide with piperidine under basic conditions . The reaction proceeds as follows:
- Dissolve phenacyl bromide in an appropriate solvent such as ethanol.
- Add piperidine to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and extract the product using an organic solvent like dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as alkali metal halides (e.g., sodium iodide, potassium iodide) and phase transfer catalysts (e.g., tetraalkylammonium halides) can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(piperidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 2-Phenyl-1-(piperidin-4-yl)ethanol.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-Phenyl-1-(piperidin-4-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(piperidin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Similar structure with a hydrochloride salt form.
2-(Piperidin-4-yl)ethan-1-ol: Similar backbone with an alcohol group instead of an ethanone group.
1-[4-(Piperidin-1-yl)phenyl]ethan-1-one: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
2-Phenyl-1-(piperidin-4-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both a phenyl group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
184831-28-5 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-phenyl-1-piperidin-4-ylethanone |
InChI |
InChI=1S/C13H17NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |
InChI Key |
YPEONYJCVGSTMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


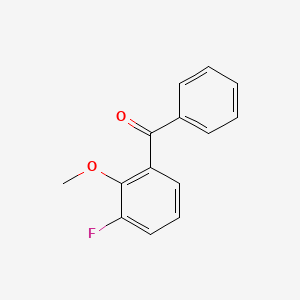

![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)
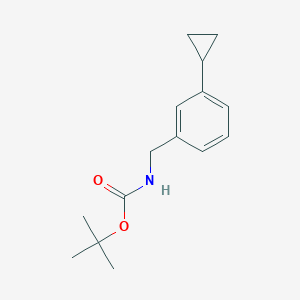
![N-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}hexadecanamide](/img/structure/B13979724.png)
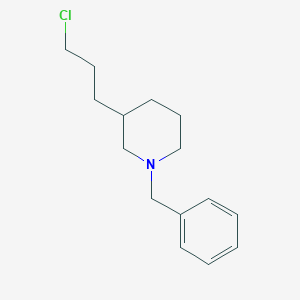
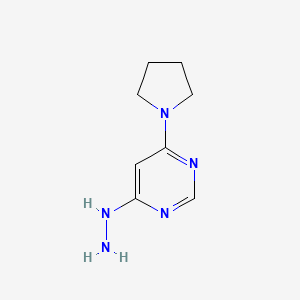

![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)
![1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole](/img/structure/B13979757.png)
![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)
